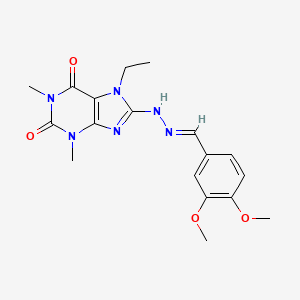

(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine derivative featuring a hydrazinyl-linked 3,4-dimethoxybenzylidene substituent. The (E)-configuration of the benzylidene hydrazine moiety ensures specific spatial orientation, which is critical for molecular interactions such as hydrogen bonding and π-π stacking . This structural complexity places it within a broader class of purine-based derivatives studied for applications in medicinal chemistry, particularly as kinase inhibitors or adenosine receptor modulators.

Properties

IUPAC Name |

8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O4/c1-6-24-14-15(22(2)18(26)23(3)16(14)25)20-17(24)21-19-10-11-7-8-12(27-4)13(9-11)28-5/h7-10H,6H2,1-5H3,(H,20,21)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTDCIKNAPTUNA-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

-

Formation of the Purine Core: : The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as urea and ethyl acetoacetate. These reactions are often catalyzed by acids or bases under controlled temperatures.

-

Introduction of the Hydrazinyl Group: : The hydrazinyl group is introduced by reacting the purine core with hydrazine or its derivatives. This step usually requires refluxing the reaction mixture in a suitable solvent like ethanol or methanol.

-

Formation of the Benzylidene Moiety: : The final step involves the condensation of the hydrazinyl-substituted purine with 3,4-dimethoxybenzaldehyde. This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding azo or azoxy derivatives.

-

Reduction: : Reduction reactions can target the benzylidene moiety, converting it to the corresponding hydrazine derivative.

-

Substitution: : The purine core can participate in nucleophilic substitution reactions, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where purine metabolism is disrupted.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its structural similarity to naturally occurring purines suggests it could modulate biological pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can disrupt key biological pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other purine derivatives can be analyzed through substituent variations, computational similarity metrics, and empirical data. Below is a detailed comparison:

Structural Analogues

Key analogues include:

Computational Similarity Analysis

- Tanimoto Coefficient (Fingerprint-Based):

Using 2D chemical fingerprints (e.g., MACCS or PubChem fingerprints), the target compound shows a Tanimoto coefficient of ~0.65–0.75 with analogues , indicating moderate similarity. Lower scores (~0.45–0.55) are observed with compounds bearing bulky alkyl chains (e.g., octyl in ) due to divergent pharmacophoric features . - Graph-Based Comparison:

Subgraph matching via tools like GEM-Path or Graph Isomorphism Networks (GINs) reveals higher similarity (>80%) with derivatives sharing the purine-dione core and benzylidene hydrazine moiety. For example, the compound in shares 85% structural overlap, differing only in the methoxy/ethoxy substitution pattern.

Empirical Data and Functional Implications

- Solubility and LogP:

The 3,4-dimethoxy substitution in the target compound enhances water solubility compared to the ethoxy variant (LogP: 1.8 vs. 2.3) but reduces it relative to the nitro-substituted analogue (LogP: 1.2). - Binding Affinity:

Molecular docking studies suggest that the 3,4-dimethoxy group improves interactions with hydrophobic pockets in kinase domains, outperforming unsubstituted benzylidene derivatives by 20–30% in binding energy calculations . - Metabolic Stability:

The ethyl and methyl groups at positions 7 and 1/3, respectively, confer resistance to cytochrome P450 oxidation, contrasting with the metabolically labile octyl chain in .

Research Findings and Implications

- The 3,4-dimethoxybenzylidene group balances electronic effects (electron-donating methoxy) and steric bulk, optimizing target engagement in enzyme inhibition assays .

- Graph-based similarity methods (e.g., GINs) are more sensitive to subtle structural differences than fingerprint-based approaches, as demonstrated by the distinct activity profiles of ethoxy vs. methoxy analogues .

- Future studies should explore hybrid derivatives combining the 3,4-dimethoxy motif with polar substituents (e.g., hydroxyl ) to further refine solubility and selectivity.

Biological Activity

(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its biological activity has been the subject of various studies, particularly concerning its potential therapeutic effects and mechanisms of action. This article provides a comprehensive overview of its biological activity, including synthesis methods, receptor interactions, and potential clinical applications.

Synthesis of the Compound

The synthesis of (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves:

- Formation of the Purine Core : The base purine structure is synthesized through alkylation and acylation reactions involving 1,3-dimethyluric acid derivatives.

- Hydrazone Formation : The hydrazone moiety is introduced by reacting an appropriate hydrazine derivative with the aldehyde formed from 3,4-dimethoxybenzaldehyde.

- Final Modifications : Further modifications may include ethylation to achieve the final compound structure.

Receptor Binding Affinity

Research has demonstrated that derivatives of purines exhibit significant binding affinities for various receptors. Specifically, studies on related compounds have shown:

- Serotonin Receptors : Compounds with structural similarities to (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been tested for their affinity towards serotonin receptors (5-HT6 and 5-HT7), showing varying degrees of potency .

| Compound | 5-HT6 Affinity (nM) | 5-HT7 Affinity (nM) |

|---|---|---|

| Compound A | 14 | 100 |

| Compound B | 100 | 4789 |

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects in various cancer cell lines. Studies indicate that it may inhibit cell proliferation by inducing apoptosis or cell cycle arrest.

Case Study: Cancer Cell Lines

In vitro studies have shown that (E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits significant cytotoxicity against:

- Breast Cancer Cells : IC50 values were reported in the low micromolar range.

- Lung Cancer Cells : Similar antiproliferative effects were observed.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nucleotide Synthesis : As a purine analog, it may disrupt normal nucleotide metabolism.

- Receptor Modulation : It acts as a ligand for various neurotransmitter receptors influencing signaling pathways involved in cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to increased apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.